2-ethyl-1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-butanone
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Overview
Description
2-ethyl-1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-butanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with a butanone group and a phenylpiperazine moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-butanone typically involves multiple steps, starting with the formation of the pyrrole ring. One common approach is to start with a suitable pyrrole derivative and introduce the butanone group through a series of reactions, including alkylation and oxidation processes. The phenylpiperazine moiety can be introduced through a reaction with 4-phenylpiperazine under specific conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The butanone group can be further oxidized to produce carboxylic acids or other oxidized derivatives.
Reduction: : The pyrrole ring can be reduced to form different derivatives.
Substitution: : The phenylpiperazine moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Reduced pyrrole derivatives.
Substitution: : Substituted phenylpiperazine derivatives.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a ligand for various receptors or enzymes, potentially influencing biological pathways.
Medicine
This compound has potential applications in medicinal chemistry, possibly as a lead compound for drug development. Its interactions with biological targets could be explored for therapeutic purposes.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 2-ethyl-1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-butanone exerts its effects would depend on its specific biological targets. It may interact with receptors or enzymes, influencing signaling pathways or metabolic processes. The exact molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: : Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.
2-ethyl-1-(5-(4-phenylpiperazin-1-yl)pyrrol-3-yl)butan-1-one: : A structurally similar compound with potential similar applications.
Uniqueness
2-ethyl-1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-butanone is unique due to its specific substitution pattern and the presence of both the butanone and phenylpiperazine groups. This combination of functional groups may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-ethyl-1-[5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-3-16(4-2)20(25)17-14-19(22-15-17)21(26)24-12-10-23(11-13-24)18-8-6-5-7-9-18/h5-9,14-16,22H,3-4,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDYQESYGOANSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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